2,4-Pyrimidinediamine, 5-(5-(1-piperazinylmethyl)-1,3,4-oxadiazol-2-yl)-N4-propyl-N2-(2-(4-pyridinyl)ethyl)-

Catalog No.
S548032
CAS No.
866883-79-6
M.F
C21H29N9O
M. Wt
423.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Pyrimidinediamine, 5-(5-(1-piperazinylmethyl)-...

CAS Number

866883-79-6

Product Name

2,4-Pyrimidinediamine, 5-(5-(1-piperazinylmethyl)-1,3,4-oxadiazol-2-yl)-N4-propyl-N2-(2-(4-pyridinyl)ethyl)-

IUPAC Name

5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine

Molecular Formula

C21H29N9O

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27)

InChI Key

AOGSXPPPFJBSRA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

FI700; FI-700; FI 700.

Canonical SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Description

The exact mass of the compound 2,4-Pyrimidinediamine, 5-(5-(1-piperazinylmethyl)-1,3,4-oxadiazol-2-yl)-N4-propyl-N2-(2-(4-pyridinyl)ethyl)- is 423.24951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

423.24951

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N548AP3GTF

Wikipedia

Fi-700

Dates

Modify: 2023-07-15
1: Kojima K, McQueen T, Chen Y, Jacamo R, Konopleva M, Shinojima N, Shpall E, Huang X, Andreeff M. p53 activation of mesenchymal stromal cells partially abrogates microenvironment-mediated resistance to FLT3 inhibition in AML through HIF-1α-mediated down-regulation of CXCL12. Blood. 2011 Oct 20;118(16):4431-9. doi: 10.1182/blood-2011-02-334136. Epub 2011 Aug 25. PubMed PMID: 21868571; PubMed Central PMCID: PMC3204912.
2: Katsumi A, Kiyoi H, Abe A, Tanizaki R, Iwasaki T, Kobayashi M, Matsushita T, Kaibuchi K, Senga T, Kojima T, Kohno T, Hamaguchi M, Naoe T. FLT3/ ITD regulates leukaemia cell adhesion through α4β1 integrin and Pyk2 signalling. Eur J Haematol. 2011 Mar;86(3):191-8. doi: 10.1111/j.1600-0609.2010.01556.x. Epub 2011 Jan 25. PubMed PMID: 21114537.
3: Kojima K, Konopleva M, Tsao T, Andreeff M, Ishida H, Shiotsu Y, Jin L, Tabe Y, Nakakuma H. Selective FLT3 inhibitor FI-700 neutralizes Mcl-1 and enhances p53-mediated apoptosis in AML cells with activating mutations of FLT3 through Mcl-1/Noxa axis. Leukemia. 2010 Jan;24(1):33-43. doi: 10.1038/leu.2009.212. Epub 2009 Oct 15. PubMed PMID: 19946262.
4: Shiotsu Y. [New therapeutic option for leukemia patients, with FLT3/Aurora kinase inhibitor, KW-2449: strategy and comparison with other kinase inhibitors]. Rinsho Ketsueki. 2008 Aug;49(8):641-9. Review. Japanese. PubMed PMID: 18800614.
5: Stevens AM, Then JE, Frock KM, Crookes BA, Commichau C, Marden BT, Beynnon BJ, Rebuck JA. Evaluation of feeding intolerance in patients with pentobarbital-induced coma. Ann Pharmacother. 2008 Apr;42(4):516-22. doi: 10.1345/aph.1K555. Epub 2008 Mar 25. PubMed PMID: 18364404.
6: Kiyoi H, Shiotsu Y, Ozeki K, Yamaji S, Kosugi H, Umehara H, Shimizu M, Arai H, Ishii K, Akinaga S, Naoe T. A novel FLT3 inhibitor FI-700 selectively suppresses the growth of leukemia cells with FLT3 mutations. Clin Cancer Res. 2007 Aug 1;13(15 Pt 1):4575-82. PubMed PMID: 17671144.

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